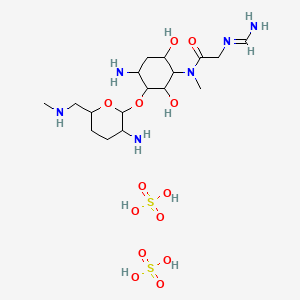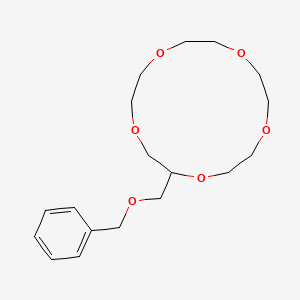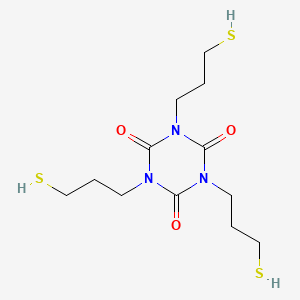![molecular formula C16H23NO3 B14442218 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol CAS No. 76289-15-1](/img/structure/B14442218.png)
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a naphthalene ring, a hydroxy group, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol typically involves multiple steps, starting with the preparation of the naphthalene ring systemThe reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and automated reaction systems are often employed to streamline the process and reduce production costs. The use of continuous flow reactors can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to beta-adrenergic receptors, leading to a decrease in the force and rate of heart contractions . This interaction is mediated through the inhibition of the action of epinephrine and norepinephrine, which are naturally occurring substances in the body .
Vergleich Mit ähnlichen Verbindungen
Atenolol: A beta-blocker with a similar mechanism of action but different structural features.
Esmolol: Another beta-blocker with a rapid onset and short duration of action.
Propranolol: A non-selective beta-blocker with a broader range of applications.
Uniqueness: 1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol is unique due to its specific structural configuration, which allows for selective binding to certain receptors and enzymes. This selectivity can result in fewer side effects and more targeted therapeutic effects compared to other beta-blockers .
Eigenschaften
CAS-Nummer |
76289-15-1 |
|---|---|
Molekularformel |
C16H23NO3 |
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
1-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2H-naphthalen-1-ol |
InChI |
InChI=1S/C16H23NO3/c1-12(2)17-10-14(18)11-20-16(19)9-5-7-13-6-3-4-8-15(13)16/h3-8,12,14,17-19H,9-11H2,1-2H3 |
InChI-Schlüssel |
CYUVQMSLGASQAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1(CC=CC2=CC=CC=C21)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


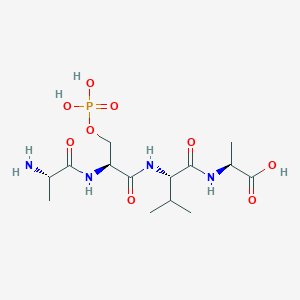

![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
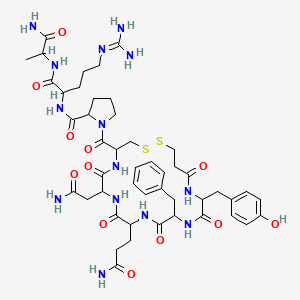
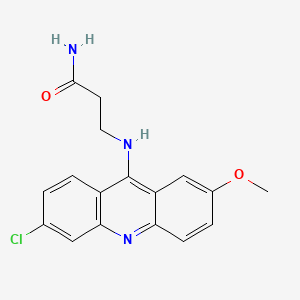
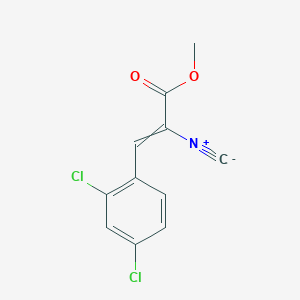
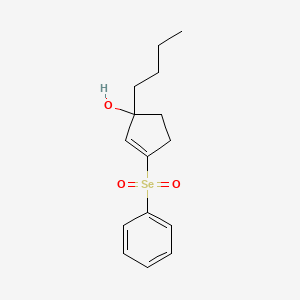
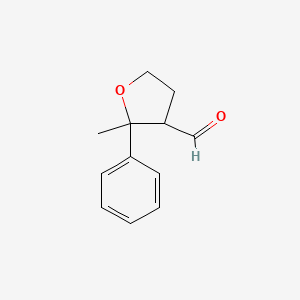
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

